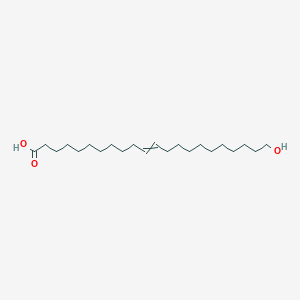

22-Hydroxydocos-11-enoic acid

Beschreibung

Contextualization within Lipid Biochemistry Research

The study of hydroxylated VLCFAs is a specialized but significant niche within lipid biochemistry. For decades, research has highlighted the importance of fatty acid hydroxylation in various biological processes. nih.gov This process, catalyzed by hydroxylase enzymes, can occur at different positions along the fatty acid chain, with alpha (α) and omega (ω) hydroxylation being particularly important. nih.govnih.gov

Omega-hydroxylation, the type of modification found in 22-Hydroxydocos-11-enoic acid, is a critical step in the metabolism and degradation of VLCFAs. nih.gov These reactions are often catalyzed by enzymes belonging to the cytochrome P450 superfamily. nih.gov The introduction of a terminal hydroxyl group can facilitate further oxidation and breakdown of the fatty acid, a crucial process for cellular energy and the prevention of toxic buildup of these long-chain molecules. nih.gov

Research in this area has been spurred by the discovery that defects in VLCFA metabolism are linked to several inherited human diseases, such as X-linked adrenoleukodystrophy, highlighting the importance of understanding the enzymes and pathways involved in their synthesis and breakdown. researchgate.netnih.gov

Significance of Hydroxylated Fatty Acid Structures in Biological Systems

The presence of a hydroxyl group dramatically alters the properties of a fatty acid, making it more polar. This has significant consequences for the structure and function of the complex lipids into which these fatty acids are incorporated, such as sphingolipids and glycerophospholipids. nih.govnih.gov

Hydroxylated fatty acids are key components of sphingolipids, particularly in the nervous system, skin, and kidneys. nih.govnih.gov In the brain, 2-hydroxy fatty acids are abundant in the galactosylceramides of the myelin sheath. nih.gov In the epidermis, ceramides (B1148491) containing hydroxylated fatty acids are essential for maintaining the skin's permeability barrier. nih.gov

The hydroxyl group allows for the formation of additional hydrogen bonds within and between lipid membranes, which can increase membrane stability and influence the organization of membrane domains. nih.gov Furthermore, there is growing evidence that hydroxylated sphingolipids have specific roles in cell signaling pathways. nih.gov In plants, sphingolipids containing 2-hydroxy fatty acids are crucial for responses to environmental stress. nih.gov

While the specific roles of 22-Hydroxydocos-11-enoic acid are still being elucidated, its structure as an omega-hydroxylated monounsaturated VLCFA suggests its involvement in the formation of specialized lipids with unique biophysical properties and signaling functions.

Eigenschaften

CAS-Nummer |

194875-93-9 |

|---|---|

Molekularformel |

C22H42O3 |

Molekulargewicht |

354.6 g/mol |

IUPAC-Name |

22-hydroxydocos-11-enoic acid |

InChI |

InChI=1S/C22H42O3/c23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22(24)25/h1-2,23H,3-21H2,(H,24,25) |

InChI-Schlüssel |

ZSQPGNQKBHDCPO-UHFFFAOYSA-N |

Kanonische SMILES |

C(CCCCCO)CCCCC=CCCCCCCCCCC(=O)O |

Herkunft des Produkts |

United States |

Occurrence and Biological Distribution of 22 Hydroxydocos 11 Enoic Acid

Identification in Natural Sources

The distribution of 22-hydroxydocos-11-enoic acid across different biological kingdoms is not yet fully elucidated. However, research into related compounds and biosynthetic pathways provides insights into its likely natural reservoirs.

Marine Organisms

While direct isolation of 22-hydroxydocos-11-enoic acid from marine organisms is not extensively documented, the presence of structurally similar fatty acids in these environments suggests its potential existence. For instance, the saturated analogue, 2-hydroxydocosanoic acid, has been identified in the phospholipids of Caribbean sponges such as Verongula gigantea and Aplysina archeri nih.gov. Marine environments are a rich source of diverse fatty acids, including various C22 unsaturated fatty acids in fish and algae noaa.govnih.govnih.gov. The enzymatic machinery for fatty acid hydroxylation is present in marine organisms, which could potentially act on docos-11-enoic acid (erucic acid) or its isomers to produce the hydroxylated form.

Plant Species

The precursor to 22-hydroxydocos-11-enoic acid, docos-11-enoic acid (erucic acid), is notably abundant in the seed oils of plants belonging to the Brassicaceae family, such as rapeseed and mustard nih.govwikipedia.org. Plants possess cytochrome P450 enzymes that are capable of hydroxylating fatty acids researchgate.netnih.govnsf.gov. This process is a key step in the biosynthesis of the plant biopolymers cutin and suberin nsf.govnih.gov. Specifically, ω-hydroxy fatty acids, including C22 variants, are known components of suberin, a protective layer in plant roots and other tissues mdpi.com. This suggests that 22-hydroxydocos-11-enoic acid may be a constituent of plant suberin, formed via the hydroxylation of erucic acid.

Potential Plant Sources of 22-Hydroxydocos-11-enoic Acid Precursor

| Plant Family | Precursor Compound | Potential Location | Relevant Enzyme |

|---|---|---|---|

| Brassicaceae (e.g., Rapeseed, Mustard) | Docos-11-enoic acid (Erucic Acid) | Seed Oil, Suberin | Cytochrome P450 Hydroxylase |

Microbial Systems

The microbial production of 22-hydroxydocos-11-enoic acid has not been specifically reported. However, some fungi are known to produce related long-chain fatty acids. For instance, certain species of the fungus Mortierella are capable of producing cis-11-eicosenoic acid (a C20 fatty acid), which is a precursor to erucic acid in higher plants researchgate.netnih.gov. Bacteria also synthesize a wide array of fatty acids, including branched-chain and hydroxy fatty acids, although the specific synthesis of 22-hydroxydocos-11-enoic acid is not yet confirmed in these microorganisms tudelft.nlmdpi.com. The enzymatic pathways for fatty acid modification are widespread in microbes, indicating a potential for the biosynthesis of this compound under specific conditions.

Detection within Biological Matrices

The presence and distribution of 22-hydroxydocos-11-enoic acid within the tissues and cells of organisms are inferred from the known metabolism of its precursor and the general distribution of hydroxy fatty acids.

Cellular Components

In mammalian systems, the enzymatic machinery for the ω-oxidation of fatty acids, which involves hydroxylation at the terminal carbon, is located in the smooth endoplasmic reticulum of liver and kidney cells wikipedia.org. This process is catalyzed by cytochrome P450 enzymes of the CYP4A and CYP4F subfamilies wikipedia.orgmedsciencegroup.com. Therefore, it is plausible that 22-hydroxydocos-11-enoic acid could be found in the endoplasmic reticulum of these cells as a product of erucic acid metabolism. Long-chain fatty acids are essential components of cellular membranes, where they are incorporated into phospholipids nih.govmdpi.commdpi.com. While docosahexaenoic acid (DHA), a C22 polyunsaturated fatty acid, is notably enriched in the phospholipids of the central nervous system, the incorporation of 22-hydroxydocos-11-enoic acid into cellular membranes remains to be specifically investigated nih.govmdpi.commdpi.com.

Tissue Lipids

Given the abundance of erucic acid in certain dietary oils, its metabolic products, including hydroxylated derivatives, could potentially be detected in various tissue lipids after consumption. The liver is a primary site for fatty acid metabolism, and as such, would be a likely tissue to contain 22-hydroxydocos-11-enoic acid wikipedia.orgmedsciencegroup.com. Additionally, skin lipids are known to contain a complex mixture of fatty acids that contribute to the barrier function of the skin nih.govnih.govmdpi.com. While specific data on the presence of 22-hydroxydocos-11-enoic acid in skin is lacking, the general presence of various fatty acids suggests it as a potential, albeit likely minor, component. Brain lipids are rich in very-long-chain fatty acids, with DHA being a key component of neuronal membranes nih.govmdpi.commdpi.com. The metabolism of other C22 fatty acids in the brain raises the possibility that 22-hydroxydocos-11-enoic acid could also be present, although this requires direct experimental confirmation.

Potential Biological Matrices for 22-Hydroxydocos-11-enoic Acid

| Biological Matrix | Potential Location | Underlying Rationale |

|---|---|---|

| Cellular Components | Endoplasmic Reticulum (Liver, Kidney) | Site of ω-oxidation of fatty acids by Cytochrome P450 enzymes. |

| Tissue Lipids | Liver | Primary site of dietary fatty acid metabolism. |

| Tissue Lipids | Skin | Complex mixture of various fatty acids present. |

| Tissue Lipids | Brain | High concentration of very-long-chain fatty acids. |

Scientific Inquiry into 22-Hydroxydocos-11-enoic Acid in Biofluids Remains Uncharted

Initial investigations into the presence of the chemical compound 22-Hydroxydocos-11-enoic acid within various biological fluids have thus far yielded no conclusive findings. Despite the complex and diverse array of fatty acids identified in substances such as human milk and royal jelly, scientific literature to date does not confirm the occurrence of this specific hydroxydocos-11-enoic acid.

The study of biofluid constituents is a critical area of biochemical research, offering insights into metabolic processes, nutritional science, and disease biomarkers. Fatty acids, in particular, represent a significant class of molecules with diverse structures and functions. However, the identification and quantification of every individual fatty acid across the vast spectrum of biological materials is an ongoing and meticulous process.

At present, comprehensive analyses of the lipid profiles of key biofluids have not reported the detection of 22-Hydroxydocos-11-enoic acid. This indicates that the compound is either not a natural constituent of these fluids, is present at concentrations below the detection limits of current analytical methodologies, or has not yet been the subject of targeted investigation.

Further dedicated research, employing advanced analytical techniques such as mass spectrometry and chromatography, would be necessary to definitively determine the presence or absence of 22-Hydroxydocos-11-enoic acid in human milk, royal jelly, or other biofluids. Without such focused scientific inquiry, any discussion of its occurrence, distribution, and potential biological significance remains speculative.

Biosynthesis and Metabolic Pathways of 22 Hydroxydocos 11 Enoic Acid

Enzymatic Mechanisms in De Novo Fatty Acid Synthesis

The biosynthesis of 22-hydroxydocos-11-enoic acid is a multi-step enzymatic process that begins with the foundational pathways of fatty acid synthesis and is followed by specific modifications.

Chain Elongation Systems

The backbone of 22-hydroxydocos-11-enoic acid is a 22-carbon chain, which is assembled through the action of fatty acid elongase (FAE) systems. nih.gov These systems are typically located in the endoplasmic reticulum and extend the chain length of pre-existing fatty acids by adding two-carbon units. aocs.orgunl.edu The process involves a cycle of four key reactions: condensation, reduction, dehydration, and a second reduction, ultimately adding two carbons to the acyl chain. nih.gov

In plants, the synthesis of very-long-chain fatty acids (VLCFAs), those with more than 18 carbons, is carried out by a membrane-bound elongase complex. nih.govaocs.org This complex utilizes acyl-CoA substrates and malonyl-CoA as the two-carbon donor. aocs.org The initial precursor for 22-hydroxydocos-11-enoic acid is likely a shorter fatty acid, such as oleic acid (18:1), which undergoes sequential elongation cycles. mdpi.com The specificity of the condensing enzyme, 3-ketoacyl-CoA synthase (KCS), is a major determinant of the final chain length of the fatty acid produced. nih.gov Plants possess multiple KCS genes, allowing for the production of a diverse range of VLCFAs. nih.gov

| Enzyme/System | Location | Function | Key Features |

| Fatty Acid Elongase (FAE) | Endoplasmic Reticulum | Extends fatty acid chains | Adds 2-carbon units per cycle |

| 3-ketoacyl-CoA synthase (KCS) | Endoplasmic Reticulum | Condensation reaction | Determines substrate and chain-length specificity |

Desaturation Processes

The introduction of the double bond at the 11th carbon position (Δ11) is a critical step in the formation of 22-hydroxydocos-11-enoic acid. This reaction is catalyzed by a class of enzymes known as fatty acid desaturases (FADs). bnl.govfrontiersin.org These enzymes are typically membrane-bound and introduce a double bond at a specific position in the fatty acid chain. aocs.org

In many plants, the initial desaturation event often occurs on an 18-carbon fatty acid, such as stearic acid (18:0) being converted to oleic acid (18:1Δ9) by a soluble stearoyl-ACP desaturase in the plastid. aocs.orgnih.gov Subsequent desaturations and modifications often occur in the endoplasmic reticulum. frontiersin.org The formation of the Δ11 double bond in a C22 fatty acid likely involves a specific desaturase that acts on an elongated saturated or monounsaturated precursor. The precise identity and mechanism of the Δ11-desaturase acting on a 22-carbon substrate can vary between organisms.

Hydroxylation Enzymes and Regiospecificity

The final defining feature of 22-hydroxydocos-11-enoic acid is the hydroxyl group at the 22nd carbon (ω-position). This hydroxylation is carried out by a class of enzymes known as hydroxylases, most commonly belonging to the cytochrome P450 (CYP) superfamily. nih.govresearchgate.net These enzymes catalyze the insertion of an oxygen atom from molecular oxygen into a C-H bond. researchgate.net

The regiospecificity of hydroxylation, meaning the specific carbon atom that is hydroxylated, is a key characteristic of these enzymes. oup.comnih.govnih.gov For 22-hydroxydocos-11-enoic acid, an ω-hydroxylase is responsible for adding the hydroxyl group to the terminal methyl carbon of the docosanoic acid backbone. nih.govcaymanchem.com In some organisms, specific CYP families, such as CYP4, are known to be involved in the ω-hydroxylation of fatty acids. nih.gov The enzyme recognizes the long-chain fatty acid as a substrate and positions it within its active site to facilitate the highly specific terminal hydroxylation.

Metabolic Transformations and Fates

Once synthesized, 22-hydroxydocos-11-enoic acid can undergo further metabolic transformations, playing a role as an intermediate in various pathways or being broken down for energy.

Intermediary Metabolism of Very Long-Chain Hydroxy Fatty Acids

Very long-chain hydroxy fatty acids (VLC-HFAs) like 22-hydroxydocos-11-enoic acid can serve as precursors for the synthesis of other complex lipids. nih.govbiomolther.org One significant fate is their incorporation into estolides, which are oligomers of fatty acids linked by ester bonds formed between the hydroxyl group of one fatty acid and the carboxyl group of another. mdpi.combiosynthetic.comresearchgate.net This process can be catalyzed by lipases. mdpi.com The resulting estolides have unique physical properties and can be found in specialized plant oils. biosynthetic.combiosynthetic.com

Furthermore, VLC-HFAs can be components of other structural lipids, contributing to the formation of waxes and other protective barriers in plants. mdpi.com

| Metabolic Process | Key Enzymes/Pathways | Resulting Products |

| Estolide Synthesis | Lipases | Estolides (fatty acid oligomers) |

| Incorporation into Complex Lipids | Acyltransferases | Waxes, Cutin, Suberin |

Catabolic Pathways

The breakdown of very long-chain fatty acids, including their hydroxylated forms, primarily occurs through a process called β-oxidation. In plants, this process is exclusively located within peroxisomes. nih.gov The fatty acid is first activated to its CoA ester and then sequentially shortened by two-carbon units in each cycle of β-oxidation. nih.gov

For ω-hydroxy fatty acids, the initial hydroxyl group can be further oxidized to a carboxylic acid, forming a dicarboxylic acid. nih.govebi.ac.uk This conversion can be catalyzed by alcohol and aldehyde dehydrogenases. The resulting dicarboxylic acid can then undergo β-oxidation from both ends of the molecule. The degradation of VLCFAs is essential for energy production and for recycling carbon skeletons within the cell. biomolther.orgnih.gov

Derivatization and Conjugation Reactions

After its synthesis, 22-hydroxydocos-11-enoic acid can undergo various derivatization and conjugation reactions. These are typically Phase II metabolic processes that increase the water solubility of the compound, facilitating its transport and eventual excretion from the body.

The hydroxyl group of 22-hydroxydocos-11-enoic acid is a primary site for conjugation. Common conjugation reactions for hydroxylated molecules include glucuronidation and sulfation. In glucuronidation, a glucuronic acid moiety is attached to the hydroxyl group, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). Sulfation involves the addition of a sulfonate group by sulfotransferase (SULT) enzymes.

The carboxylic acid group of 22-hydroxydocos-11-enoic acid can also be derivatized. One important reaction is the formation of an acyl-CoA ester by acyl-CoA synthetases. This "activation" step is crucial for many metabolic fates of the fatty acid, including its entry into β-oxidation pathways and its incorporation into complex lipids. nih.gov Furthermore, the carboxylic acid can form conjugates with amino acids, such as glycine (B1666218) or taurine. nih.gov

For analytical purposes, both the hydroxyl and carboxylic acid groups can be chemically derivatized to improve their detection by methods like liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov For instance, the carboxylic acid can be esterified, and the hydroxyl group can be converted to other functional groups to enhance ionization efficiency. nih.govnih.gov

Associated Enzyme Systems and Genetic Determinants

The biosynthesis of 22-hydroxydocos-11-enoic acid is governed by specific enzyme systems, with the key step of ω-hydroxylation being carried out by members of the cytochrome P450 family 4 (CYP4). The expression and activity of these enzymes are under complex genetic control.

Identification of Key Enzymes and Isoforms

The primary enzymes responsible for the ω-hydroxylation of very-long-chain fatty acids like docos-11-enoic acid belong to the CYP4F subfamily of cytochrome P450s. nih.govnih.govnih.gov Several isoforms within this subfamily have been identified as having the capacity to metabolize long and very-long-chain fatty acids.

Key isoforms implicated in this process include:

CYP4F2 : Predominantly expressed in the liver and kidneys, CYP4F2 is known to hydroxylate long-chain and very-long-chain fatty acids (up to C26), including both saturated and unsaturated variants. nih.govwikipedia.orgwikipedia.org It plays a significant role in fatty acid ω-oxidation. nih.gov

CYP4F11 : Also located in a cluster of CYP4F genes on chromosome 19, alongside CYP4F2, this enzyme is expressed in the liver and skin. nih.govnih.gov It has demonstrated ω-hydroxylase activity towards long-chain and very-long-chain fatty acids, including 3-hydroxy fatty acids. nih.gov

CYP4A11 : While primarily showing a preference for medium-chain fatty acids (C10-C16), CYP4A11 can also hydroxylate longer-chain fatty acids, although with decreasing efficiency as the chain length increases. nih.govjensenlab.orgnih.gov

CYP4F22 : This isoform is particularly noteworthy for its specialization in hydroxylating ultra-long-chain fatty acids (C28 and longer), a critical step in the synthesis of acylceramides essential for the skin's permeability barrier. uniprot.orgnih.gov While its primary substrates are longer than C22, its function highlights the capability of the CYP4F family to handle very long aliphatic chains. uniprot.org

The table below summarizes the key enzymes and their characteristics.

| Enzyme | Location | Substrate Preference | Relevance to 22-Hydroxydocos-11-enoic Acid Synthesis |

| CYP4F2 | Liver, Kidney | Long-chain & Very-long-chain fatty acids (C16-C26) nih.govwikipedia.org | A primary candidate for the ω-hydroxylation of docos-11-enoic acid. |

| CYP4F11 | Liver, Skin | Long-chain & Very-long-chain fatty acids nih.govnih.gov | A strong candidate for ω-hydroxylation, part of the CYP4F gene cluster. |

| CYP4A11 | Liver, Kidney | Medium-chain fatty acids (C10-C16), with some activity on longer chains nih.govnih.gov | Potentially contributes to ω-hydroxylation, though likely less efficient than CYP4F isoforms. |

| CYP4F22 | Skin | Ultra-long-chain fatty acids (≥C28) uniprot.orgnih.gov | Demonstrates the family's capacity for very-long-chain substrates, though C22 is likely not its primary substrate. |

Functional Characterization of Biosynthetic Enzymes

The functional characterization of CYP4F enzymes reveals their specificity and efficiency in hydroxylating fatty acids. While direct kinetic data for 22-hydroxydocos-11-enoic acid formation is not extensively documented, studies on related substrates provide significant insights.

CYP4F enzymes are established as regioselective ω-hydroxylases. nih.gov For instance, CYP4A11 has been shown to be a potent laurate (C12) ω-hydroxylase, with a much higher turnover rate for ω-hydroxylation compared to ω-1 hydroxylation. nih.gov However, its activity decreases with increasing fatty acid chain length. nih.gov In contrast, CYP4F isoforms like CYP4F2 and CYP4F3B are more adept at handling longer chains, including very-long-chain fatty acids up to 26 carbons. wikipedia.org

Functional studies have shown that CYP4F2 can metabolize various fatty acids, and its activity is crucial for regulating the levels of these lipids. nih.govnih.gov Similarly, CYP4F11 has been characterized as a fatty acid ω-hydroxylase, and its activity is implicated in the metabolism of lipid mediators. nih.gov The substrate-binding pockets of these enzymes are thought to be elongated and hydrophobic, accommodating the long alkyl chains of their substrates. nih.gov

The catalytic activity of these enzymes is dependent on the transfer of electrons from NADPH, facilitated by cytochrome P450 reductase. Some studies also indicate that cytochrome b5 can enhance the activity of certain CYP enzymes. nih.gov

Gene Expression and Regulation Studies

The expression of the genes encoding the enzymes involved in 22-hydroxydocos-11-enoic acid biosynthesis is tightly regulated by a network of transcription factors and signaling pathways, ensuring that fatty acid metabolism is responsive to the cell's metabolic state.

A key regulator of fatty acid metabolism is the Peroxisome Proliferator-Activated Receptor alpha (PPARα) . illinois.educaymanchem.com PPARα is a nuclear receptor activated by fatty acids and their derivatives. nih.govcaymanchem.com Activation of PPARα leads to the increased transcription of genes involved in fatty acid uptake and oxidation, including members of the CYP4A and CYP4F families. nih.govnih.gov This provides a feedback mechanism where high levels of fatty acids induce the expression of the enzymes needed for their own catabolism. caymanchem.comebi.ac.uk

Sterol Regulatory Element-Binding Proteins (SREBPs) , particularly SREBP-1c and SREBP-2, are another class of transcription factors that regulate lipid homeostasis. SREBP-2, which is involved in cholesterol metabolism, has been shown to mediate the induction of CYP4F2 expression in response to statins. nih.govnih.gov

The AMP-activated protein kinase (AMPK) signaling pathway, which is activated during times of cellular energy stress (high AMP/ATP ratio), also plays a role. Activation of AMPK can induce the expression of CYP4F2, likely as a defensive mechanism to help clear excess fatty acids that could otherwise be toxic to the cell. researchgate.netnih.gov

Other nuclear receptors, such as the Liver X Receptor alpha (LXRα) and the Retinoid X Receptor (RXR) , have also been implicated in the regulation of CYP4F gene expression. nih.govnih.gov For example, LXRα has been shown to regulate the expression of CYP4F11. nih.gov

The table below summarizes the key regulatory factors for the relevant genes.

| Gene | Key Regulatory Factors | Effect on Gene Expression |

| CYP4F2 | PPARα, SREBP-2, AMPK activators, Retinoic Acid | Induction nih.govnih.govnih.govresearchgate.net |

| CYP4F11 | LXRα, Retinoid X Receptor | Induction nih.gov |

| CYP4A11 | PPARα, Nrf2 | Induction medsciencegroup.comnih.gov |

Analytical Methodologies for 22 Hydroxydocos 11 Enoic Acid Research

Chromatographic Separation Techniques

Chromatography is fundamental to isolating 22-hydroxydocos-11-enoic acid from other lipids and matrix components, a critical step for accurate analysis. The choice of technique depends on the sample complexity, required resolution, and the subsequent detection method.

Gas chromatography (GC) is a powerful and extensively used tool for profiling fatty acids, offering high-resolution separation, sensitivity, and reproducibility. rsc.org However, due to the low volatility of long-chain hydroxy fatty acids like 22-hydroxydocos-11-enoic acid, chemical derivatization is a mandatory prerequisite for GC analysis. rsc.orgresearchgate.net

The most common derivatization strategy involves a two-step process:

Esterification: The carboxylic acid group is converted into a more volatile ester, typically a fatty acid methyl ester (FAME). rsc.org

Silylation: The hydroxyl group is converted to a trimethylsilyl (B98337) (TMS) ether. This process further increases volatility and thermal stability. rsc.orgresearchgate.net

These derivatized compounds can then be separated on a capillary column, often a non-polar or medium-polarity phase like a 5% phenyl-methylpolysiloxane (e.g., HP-5MS). lipidmaps.org The separation is based on the compounds' partitioning between the inert carrier gas (mobile phase) and the liquid stationary phase coated on the column wall. rsc.org GC is frequently coupled with mass spectrometry (GC-MS) for definitive identification and quantification. nih.govnih.gov This combination allows for the measurement of very-long-chain fatty acids (VLCFAs) and can provide diagnostic information regarding metabolic diseases. nih.govnih.gov

Table 1: Typical GC Parameters for Hydroxy Fatty Acid Analysis

| Parameter | Description | Reference |

|---|---|---|

| Derivatization | Conversion to Fatty Acid Methyl Esters (FAMEs) followed by silylation (e.g., with N,O-bis(trimethylsilyl) trifluoroacetamide). | rsc.orglipidmaps.org |

| Column Type | Capillary column, e.g., HP-5MS. | lipidmaps.org |

| Oven Program | Temperature gradient, for example, starting at 80°C and ramping up to 290°C to elute compounds with different volatilities. | lipidmaps.org |

| Detection | Commonly coupled with Mass Spectrometry (MS) or Flame Ionization Detection (FID). | researchgate.netlipidmaps.org |

High-Performance Liquid Chromatography (HPLC) offers a significant advantage over GC by often allowing for the analysis of fatty acids in their underivatized state. uib.no This avoids potential side reactions or incomplete derivatization, simplifying sample preparation. Reversed-phase HPLC is the most common mode used for this purpose.

In this technique, 22-hydroxydocos-11-enoic acid is separated on a non-polar stationary phase, such as a C18 column. dtic.mil The mobile phase typically consists of a polar solvent mixture, like acetonitrile (B52724) and water, often run in a gradient elution mode where the proportion of the organic solvent is increased over time to elute more hydrophobic compounds. dtic.milcnrs.fr The separation mechanism is based on the hydrophobic interactions between the fatty acid's long carbon chain and the stationary phase. Detection can be achieved using various detectors, but coupling to a mass spectrometer is preferred for its specificity and sensitivity. uib.no

Ultra-High Performance Liquid Chromatography (UHPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm). This results in significantly higher resolution, improved peak shapes, and much faster analysis times. nih.gov For the analysis of hydroxy fatty acids, UHPLC systems coupled with mass spectrometry (UHPLC-MS) provide substantial sensitivity and high specificity. nih.gov

A good separation of various fatty acid isomers can be achieved on a C18 column within a UHPLC system. nih.gov The enhanced efficiency of UHPLC is particularly valuable for resolving 22-hydroxydocos-11-enoic acid from its structural isomers, which may be present in biological samples. The use of UHPLC can significantly reduce run times, with analyses of multiple fatty acids possible in under 20 minutes. nih.gov

Table 2: Comparison of Liquid Chromatography Techniques for 22-Hydroxydocos-11-enoic Acid

| Feature | HPLC | UHPLC | Reference |

|---|---|---|---|

| Particle Size | 3-5 µm | < 2 µm | nih.gov |

| Column | C18, Pentafluorophenyl (PFP) | C18, Amide | dtic.milnih.govmdpi.commdpi.com |

| Mobile Phase | Acetonitrile/Water, Methanol (B129727)/Buffer | Acetonitrile/Aqueous Ammonium Acetate | dtic.milcnrs.frnih.govmdpi.com |

| Analysis Time | Longer (e.g., up to 90 min) | Shorter (e.g., < 20 min) | cnrs.frnih.gov |

| Resolution | Good | Very High | nih.gov |

| Derivatization | Often not required | Often not required | uib.nonih.gov |

Mass Spectrometric Elucidation and Quantification

Mass spectrometry (MS) is the definitive technique for the structural elucidation and quantification of 22-hydroxydocos-11-enoic acid, prized for its high sensitivity and specificity. nih.gov It is almost always paired with a chromatographic separation step (GC, HPLC, or UHPLC).

Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of polar and thermally labile molecules like hydroxy fatty acids. When coupled with HPLC or UHPLC, it allows for the analysis of underivatized compounds directly from the liquid phase. uib.no

For hydroxy fatty acids, ESI is typically performed in negative ion mode. The carboxylic acid group readily loses a proton, generating an abundant deprotonated molecule, [M-H]⁻. nih.gov For 22-hydroxydocos-11-enoic acid (molecular formula C₂₂H₄₂O₂), the expected [M-H]⁻ ion would be observed at a mass-to-charge ratio (m/z) of 353.3. This molecular ion provides crucial information about the compound's molecular weight. nih.gov While ESI itself causes little to no fragmentation, this can be induced within the mass spectrometer to gain structural information. uib.nonih.gov

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule. nih.gov In an MS/MS experiment, the [M-H]⁻ ion of 22-hydroxydocos-11-enoic acid (m/z 353.3) is first isolated in the mass spectrometer. This precursor ion is then fragmented by collision with an inert gas, a process known as collision-induced dissociation (CID). The resulting fragment ions (product ions) are then detected by a second mass analyzer. nih.gov

The fragmentation pattern is highly characteristic of the molecule's structure. For hydroxy fatty acids, key fragmentations often occur at positions adjacent to the hydroxyl group and the double bond. nih.gov

Cleavage near the hydroxyl group: The position of the hydroxyl group on the fatty acid chain can be determined by the specific fragment ions produced.

Cleavage around the double bond: The location of the carbon-carbon double bond can also be inferred from the fragmentation pattern.

By analyzing the resulting product ion spectrum, researchers can confirm the identity of 22-hydroxydocos-11-enoic acid and distinguish it from other isomers. researchgate.net This technique is essential for the unambiguous identification of the compound in complex biological extracts and is also the basis for highly sensitive and selective quantitative methods, such as selected reaction monitoring (SRM). nih.gov

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| 22-Hydroxydocos-11-enoic acid |

| Acetonitrile |

| Ammonium Acetate |

| Methanol |

| N,O-bis(trimethylsilyl) trifluoroacetamide |

Derivatization Strategies for Enhanced Analytical Performance

Modification for Improved MS Detection

The analysis of 22-hydroxydocos-11-enoic acid and other long-chain hydroxy fatty acids (HFAs) by mass spectrometry (MS) often necessitates chemical modification prior to analysis. This is due to the inherent properties of the molecule that can lead to poor ionization efficiency, thermal instability, and ambiguous fragmentation patterns, which complicates both detection and structural elucidation. chromatographyonline.comrsc.org Derivatization, the process of chemically modifying a compound to enhance its analytical properties, is a crucial step in overcoming these challenges. chromatographyonline.comrsc.org The primary goals of derivatization for MS analysis are to increase volatility for gas chromatography-mass spectrometry (GC-MS) and to improve ionization and induce structurally informative fragmentation for liquid chromatography-mass spectrometry (LC-MS). chromatographyonline.comrsc.org

For GC-MS analysis, the hydroxyl and carboxylic acid functional groups of 22-hydroxydocos-11-enoic acid must be derivatized to increase thermal stability and volatility. chromatographyonline.com Without modification, the polar nature of these groups makes the compound unsuitable for GC analysis. A common approach involves a two-step process: esterification of the carboxylic acid, typically to a methyl ester (FAME), followed by silylation of the hydroxyl group to form a trimethylsilyl (TMS) ether. rsc.orgmarinelipids.ca This dual derivatization significantly enhances the volatility and thermal stability of the molecule, allowing it to traverse the GC column and enter the mass spectrometer. rsc.org

In the context of LC-MS, particularly with electrospray ionization (ESI), derivatization aims to enhance the ionization efficiency and to direct the fragmentation process during tandem mass spectrometry (MS/MS). While LC-MS can analyze many compounds without derivatization, the detection of certain lipids, including HFAs, can be significantly improved by introducing a charged or easily ionizable tag. mdpi.com This is especially beneficial for improving sensitivity and for obtaining more structurally informative fragment ions. nih.govnih.gov

Several derivatization strategies have been developed to improve the LC-MS/MS analysis of HFAs. One such method involves the use of acetyl trimethylaminoethyl ester iodide derivatives, which has been shown to yield distinct product ion spectra for different HFA isomers under ESI-MS/MS. nih.gov Another advanced technique utilizes photolabile derivatives, such as 1-(3-(aminomethyl)-4-iodophenyl)pyridin-1-ium (4-I-AMPP+). nih.govcore.ac.uk When these derivatives are subjected to photodissociation mass spectrometry, they generate abundant and structurally diagnostic product ions that can pinpoint the location of the hydroxyl group and double bonds. nih.govcore.ac.uk Furthermore, reagents like 2-dimethylaminoethylamine (DMED) have been employed to label HFAs, leading to enhanced detection sensitivities in UHPLC/LTQ Orbitrap MS analysis. researchgate.net

The selection of a particular derivatization method depends on the analytical platform (GC-MS vs. LC-MS), the specific information required (e.g., quantification, isomer differentiation), and the nature of the sample matrix. Each approach offers distinct advantages for the sensitive and specific analysis of 22-hydroxydocos-11-enoic acid.

Detailed Research Findings

Research into the analysis of long-chain hydroxy fatty acids has yielded several effective derivatization protocols for enhanced MS detection. These findings, while often demonstrated with other HFAs, are directly applicable to the analysis of 22-hydroxydocos-11-enoic acid due to the shared functional groups.

A widely practiced method for GC-MS analysis is the conversion of the hydroxy fatty acid into its fatty acid methyl ester (FAME)-trimethylsilyl (TMS) ether derivative. researchgate.net This is typically achieved by first esterifying the carboxylic acid with a reagent like BF3 in methanol or H2SO4 in methanol. rsc.org Following esterification, the hydroxyl group is converted to a TMS ether using a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). marinelipids.ca The resulting FAME-TMS derivative is significantly more volatile and produces characteristic fragment ions in electron ionization (EI) mass spectrometry that are indicative of the original hydroxyl position. marinelipids.caresearchgate.net For instance, the mass spectra of TMS derivatives of hydroxy fatty acids show specific cleavage patterns that help in identifying the structure. marinelipids.ca

For LC-MS/MS, derivatization strategies are focused on improving ionization and directing fragmentation. The use of acetyl trimethylaminoethyl ester iodide derivatives provides a fixed positive charge, which enhances ESI efficiency and leads to characteristic fragmentation patterns that can differentiate between isomers. nih.gov Another innovative approach is the use of the photolabile derivatization reagent 4-I-AMPP+. nih.govcore.ac.uk This reagent attaches to the carboxylic acid group, and upon photodissociation at 266 nm, induces specific fragmentation pathways that are highly sensitive to the positions of the hydroxyl group and any double bonds within the fatty acid chain. nih.govcore.ac.uk This level of detail is often difficult to achieve with conventional collision-induced dissociation (CID) methods.

Furthermore, derivatization with reagents like 2-dimethylaminoethylamine (DMED) has been shown to significantly increase the detection sensitivity of some classes of hydroxy fatty acids in LC-MS analyses. researchgate.net The introduction of the dimethylamino group provides a readily protonated site for positive ion ESI, thereby enhancing the signal intensity.

The table below summarizes key derivatization methods applicable to the MS analysis of 22-hydroxydocos-11-enoic acid, along with their intended analytical platform and the primary advantages they offer.

| Derivatization Method | Analytical Platform | Advantage | Research Findings |

| Fatty Acid Methyl Ester (FAME) - Trimethylsilyl (TMS) Ether | GC-MS | Increases volatility and thermal stability; provides characteristic fragmentation patterns for structure elucidation. | Commonly used for GC-MS analysis of HFAs, enabling separation and identification based on mass spectra. rsc.orgmarinelipids.caresearchgate.net |

| Acetyl Trimethylaminoethyl Ester Iodide | ESI-MS/MS | Introduces a fixed positive charge, enhancing ESI efficiency and producing distinct product ion spectra for isomer differentiation. | Shown to be effective for the selective analysis of isomeric long-chain hydroxy fatty acids. nih.gov |

| 1-(3-(aminomethyl)-4-iodophenyl)pyridin-1-ium (4-I-AMPP+) | LC-Photodissociation MS | Creates a photolabile derivative that, upon laser irradiation, yields structurally diagnostic fragment ions for locating functional groups. | Provides detailed structural information, including the position of hydroxyl groups and double bonds in polyunsaturated HFAs. nih.govcore.ac.uk |

| 2-Dimethylaminoethylamine (DMED) | LC-MS | Enhances detection sensitivity in positive ion ESI by introducing a readily ionizable group. | Demonstrated to improve the detection of short-chain fatty acid esters of hydroxy fatty acids. researchgate.net |

Chemical Synthesis and Derivatization of 22 Hydroxydocos 11 Enoic Acid and Analogues

Regiospecific and Stereoselective Synthetic Routes

Chemical synthesis provides a versatile platform for the preparation of 22-hydroxydocos-11-enoic acid, allowing for precise control over the placement of the hydroxyl group and the geometry of the carbon-carbon double bond.

Total synthesis of 22-hydroxydocos-11-enoic acid can be achieved through convergent strategies that construct the molecule from smaller, readily available building blocks. One plausible approach involves the use of powerful carbon-carbon bond-forming reactions such as the Wittig reaction or olefin metathesis to assemble the 22-carbon backbone.

A hypothetical synthetic route could commence with two key fragments: a C11 ω-functionalized fragment and a C11 fragment bearing a terminal alkene. For instance, a phosphonium (B103445) salt derived from 11-bromoundecanol could be coupled with a protected 11-oxoundecanoic acid via a Wittig reaction. Subsequent deprotection and reduction of the resulting ketone would yield the target molecule. Stereochemical control of the double bond geometry can be influenced by the choice of Wittig reagent and reaction conditions.

Another powerful strategy is the use of Grubbs' catalyst-mediated cross-metathesis. This reaction would involve the coupling of two simpler olefins, for example, 12-tridecen-1-ol and undec-10-enoic acid. The cross-metathesis reaction would directly form the C-11 double bond and the 22-carbon backbone in a single step. Subsequent purification would yield the desired 22-hydroxydocos-11-enoic acid. The stereoselectivity of the double bond can be influenced by the choice of the metathesis catalyst.

The table below outlines a comparison of these two potential total synthesis approaches.

| Feature | Wittig Reaction Approach | Cross-Metathesis Approach |

| Key Reaction | Wittig Olefination | Olefin Metathesis |

| Starting Materials | 11-bromoundecanol, 11-oxoundecanoic acid | 12-tridecen-1-ol, undec-10-enoic acid |

| Key Intermediates | Phosphonium salt, protected keto-acid | None (direct coupling) |

| Stereocontrol | Dependent on Wittig reagent and conditions | Dependent on catalyst selection |

| Atom Economy | Moderate | High |

Leveraging the existing carbon skeleton of naturally occurring fatty acids can provide a more efficient route to 22-hydroxydocos-11-enoic acid. Erucic acid (cis-13-docosenoic acid), a major component of rapeseed and mustard oils, is an attractive starting material. However, its double bond is at the C13 position, necessitating a positional isomerization to the C11 position, which can be a challenging chemical transformation.

A more viable semi-synthetic approach could start from a different natural precursor that allows for the construction of the desired functionality. For example, aleuritic acid (9,10,16-trihydroxyhexadecanoic acid) could be chemically modified. The vicinal diol could be cleaved to provide two shorter aldehyde fragments. The aldehyde corresponding to the C1-C9 portion could then be subjected to a chain extension strategy, such as a Wittig reaction with a suitable C13 phosphonium ylide, to construct the full 22-carbon chain with the double bond at the desired C11 position. The terminal hydroxyl group of aleuritic acid would be retained as the C22 hydroxyl group in the final product.

Chemo-enzymatic and Enzymatic Synthesis

The integration of biocatalysis into synthetic routes offers significant advantages in terms of selectivity and milder reaction conditions. Enzymes can perform specific transformations on complex molecules, often with high regio- and stereoselectivity that is difficult to achieve with traditional chemical methods.

A highly effective strategy for the synthesis of ω-hydroxy fatty acids involves the use of cytochrome P450 monooxygenases. These enzymes are capable of hydroxylating the terminal methyl group of a fatty acid with high selectivity. A plausible chemo-enzymatic synthesis of 22-hydroxydocos-11-enoic acid could start with 11-docosenoic acid (a positional isomer of erucic acid). This substrate could be subjected to a whole-cell biotransformation using a recombinant microorganism expressing a suitable cytochrome P450 enzyme, such as one from the CYP153A family, which is known for its ω-hydroxylase activity on long-chain fatty acids. This enzymatic step would selectively introduce the hydroxyl group at the C22 position.

The following table summarizes key aspects of this biocatalytic approach.

| Aspect | Description |

| Enzyme Class | Cytochrome P450 Monooxygenase (e.g., CYP153A family) |

| Substrate | 11-Docosenoic acid |

| Reaction | ω-Hydroxylation |

| Product | 22-Hydroxydocos-11-enoic acid |

| Advantages | High regioselectivity, mild reaction conditions |

| Challenges | Enzyme stability, cofactor regeneration, substrate availability |

In some cases, a desaturase enzyme could be employed to introduce the double bond at the C11 position of a saturated precursor, docosanoic acid, that has already been hydroxylated at the C22 position by a P450 enzyme.

While less common for such long-chain fatty acids, enzymatic chain elongation systems could theoretically be engineered to produce 22-hydroxydocos-11-enoic acid. This would involve a multi-enzyme system capable of iteratively adding two-carbon units to a shorter-chain precursor. The challenge lies in controlling the chain length and introducing the unsaturation and terminal hydroxylation at the precise positions.

Preparation of Structurally Modified Analogues and Research Probes

The synthesis of structurally modified analogues of 22-hydroxydocos-11-enoic acid is crucial for studying its biological functions and for developing molecular probes. These modifications can include isotopic labeling, attachment of fluorescent tags, or incorporation of photoreactive groups for affinity-based protein profiling.

Bifunctional probes are particularly valuable tools in chemical biology. A bifunctional analogue of 22-hydroxydocos-11-enoic acid could be synthesized to feature a reporter group (e.g., an alkyne or azide (B81097) for click chemistry) and a photoreactive group (e.g., a diazirine or benzophenone). For instance, a synthetic route could involve the incorporation of a diazirine-containing carboxylic acid at the C1 position and an alkyne-functionalized alcohol at the C22 position, linked by a central unsaturated carbon chain.

Fluorescent probes can be prepared by attaching a fluorophore to the molecule. This can be achieved by esterifying the carboxylic acid terminus or etherifying the hydroxyl terminus with a fluorescent dye that has a suitable linker. The choice of fluorophore would depend on the specific application and the desired photophysical properties.

The table below provides examples of potential structural modifications and their applications.

| Modification | Example Functional Group | Potential Application |

| Isotopic Labeling | ¹³C, ²H | Metabolic tracing, mass spectrometry-based quantification |

| Clickable Handle | Alkyne, Azide | Bioorthogonal ligation for tagging with probes (e.g., biotin (B1667282), fluorophores) |

| Photoreactive Group | Diazirine, Benzophenone | Covalent cross-linking to interacting proteins for target identification |

| Fluorescent Tag | BODIPY, Fluorescein | Fluorescence microscopy, in vitro binding assays |

Isomeric Forms of Hydroxydocosenoic Acids

Hydroxydocosenoic acids, including the 22-hydroxy-11-enoic acid variant, can exist in various isomeric forms, which can be broadly categorized into constitutional isomers and stereoisomers. The specific arrangement of atoms and bonds in these isomers can significantly influence their chemical properties and biological activities.

Constitutional Isomers: These isomers have the same molecular formula but differ in the connectivity of their atoms. For hydroxydocosenoic acids, this primarily involves:

Positional Isomers of the Hydroxyl Group: The hydroxyl (-OH) group can be located at different positions along the 22-carbon docosenoic acid backbone.

Positional Isomers of the Double Bond: The carbon-carbon double bond can be situated at various positions within the docosenoic acid chain.

The separation and identification of these positional isomers often require sophisticated analytical techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC). For instance, studies on other long-chain fatty acids have demonstrated the successful separation of positional isomers using specialized GC columns. fao.org

Stereoisomers: These isomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. For 22-hydroxydocos-11-enoic acid, two main types of stereoisomerism are possible:

Enantiomers (R/S): The carbon atom to which the hydroxyl group is attached (C-22) is a chiral center, meaning it is attached to four different groups. This gives rise to two non-superimposable mirror images, designated as the (R) and (S) enantiomers. The specific stereochemistry at this center is often critical for biological recognition and activity.

The table below summarizes the potential isomeric forms of 22-hydroxydocos-11-enoic acid.

| Isomer Type | Description | Examples for 22-Hydroxydocos-11-enoic Acid |

| Constitutional Isomers | Differ in atom connectivity | - Positional isomers of the -OH group (e.g., 21-hydroxydocos-11-enoic acid) - Positional isomers of the double bond (e.g., 22-hydroxydocos-10-enoic acid) |

| Stereoisomers | Differ in spatial arrangement of atoms | - Geometric isomers at C11-C12 double bond: (Z)-22-hydroxydocos-11-enoic acid and (E)-22-hydroxydocos-11-enoic acid - Enantiomers at C22: (R)-22-hydroxydocos-11-enoic acid and (S)-22-hydroxydocos-11-enoic acid |

Deuterated and Isotope-Labeled Analogues

Isotopically labeled analogues of 22-hydroxydocos-11-enoic acid are invaluable for a variety of research applications, including metabolic tracing studies and as internal standards for mass spectrometry-based quantification. The most common isotopes used for labeling are deuterium (B1214612) (²H or D) and carbon-13 (¹³C).

Deuterated Analogues: The synthesis of deuterated fatty acids can be achieved through several methods. nih.govclearsynth.com Common strategies include:

Hydrogen-Deuterium Exchange Reactions: These reactions involve the replacement of one or more hydrogen atoms with deuterium. This can be catalyzed by metals such as palladium on carbon in the presence of D₂O. mdpi.com

Reduction of Precursors with Deuterated Reagents: For example, the reduction of an alkyne or a carbonyl group using a deuterium source like lithium aluminum deuteride (B1239839) (LiAlD₄) can introduce deuterium atoms at specific positions.

Starting from Deuterated Building Blocks: A multi-step synthesis can be designed to incorporate deuterium by using commercially available deuterated starting materials.

Carbon-13 Labeled Analogues: The introduction of ¹³C atoms into the fatty acid backbone is typically achieved through synthetic routes that utilize ¹³C-labeled precursors. iaea.org For example, ¹³C-labeled methyl iodide or ¹³C-labeled carbon dioxide can be used to introduce the isotope at specific positions in the molecule. The synthesis of ¹³C-labeled tetradecanoic acids has been demonstrated using methods such as the reaction of a Grignard reagent with ¹³C-labeled CO₂ or the alkylation of diethyl malonate with a ¹³C-labeled alkyl halide. nih.gov Similar strategies could be adapted for the synthesis of ¹³C-labeled 22-hydroxydocos-11-enoic acid. A method for preparing ¹³C labeled docosahexaenoic acid (DHA) has been described involving several steps including tosylation, coupling, bromination, selective hydrogenation, and ester hydrolysis. google.com

The following table outlines potential strategies for the synthesis of isotopically labeled 22-hydroxydocos-11-enoic acid.

| Isotope | Labeling Strategy | Potential Application |

| Deuterium (²H) | Catalytic H-D exchange with D₂O | Metabolic tracing, internal standard for mass spectrometry |

| Deuterium (²H) | Reduction of a suitable precursor with a deuterated reducing agent | Site-specific labeling for mechanistic studies |

| Carbon-13 (¹³C) | Synthesis using ¹³C-labeled precursors (e.g., ¹³CO₂) | Flux analysis, metabolic pathway elucidation |

Conjugated Derivatives for Mechanistic Studies

To investigate the interactions of 22-hydroxydocos-11-enoic acid with biological systems, it is often necessary to attach a reporter molecule. These conjugated derivatives can be used to visualize the localization of the fatty acid within cells, to identify binding partners, or to quantify its presence in complex biological samples. Common reporter molecules include fluorescent tags, spin labels, and affinity tags like biotin.

Fluorescently Labeled Derivatives: Fluorescent analogues are synthesized by covalently attaching a fluorescent dye to the fatty acid. The choice of fluorophore depends on the specific application and the desired photophysical properties. The fatty acid can be modified at its carboxylic acid terminus or, if chemically feasible, at the hydroxyl group to attach the fluorescent tag.

Spin-Labeled Derivatives: Spin labels, typically stable nitroxide radicals, can be introduced into the molecule. These paramagnetic probes allow for the study of the fatty acid's dynamics and its interactions with other molecules using electron paramagnetic resonance (EPR) spectroscopy.

Biotinylated Derivatives: Biotin is a high-affinity ligand for streptavidin and avidin. Biotinylating 22-hydroxydocos-11-enoic acid allows for its use in affinity-based applications, such as the isolation and identification of proteins that interact with the fatty acid. The synthesis of biotinylated fatty acids typically involves the formation of an amide bond between the carboxylic acid of biotin and an amino-functionalized fatty acid, or vice versa.

The table below provides examples of conjugated derivatives and their potential applications in mechanistic studies.

| Conjugate Type | Reporter Molecule | Potential Application |

| Fluorescent Derivative | e.g., Nitrobenzoxadiazole (NBD), Bodipy | Cellular uptake and localization studies, fluorescence microscopy |

| Spin-Labeled Derivative | e.g., TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) | Studying membrane dynamics and protein-lipid interactions by EPR |

| Biotinylated Derivative | Biotin | Affinity purification of binding partners, pull-down assays |

Biological Roles and Mechanistic Investigations of 22 Hydroxydocos 11 Enoic Acid

Role in Lipid Homeostasis and Metabolism

The structural characteristics of 22-hydroxydocos-11-enoic acid, a 22-carbon fatty acid with a hydroxyl group and a single double bond, suggest its probable incorporation into complex lipid structures, thereby influencing the lipid profiles of cells and tissues.

Integration into Complex Lipid Structures

Very long-chain fatty acids (VLCFAs), particularly those with hydroxyl modifications, are integral components of specialized lipids, most notably ceramides (B1148491). ijbs.comnih.gov These lipids are crucial for the formation and function of the skin's permeability barrier. ijbs.comnih.gov Research on related VLCFAs suggests that 22-hydroxydocos-11-enoic acid is likely incorporated into ceramides within the epidermis. ijbs.com The hydroxyl group can be further esterified, for instance with linoleic acid, to form acylceramides. These complex sphingolipids are essential for creating the lamellar structures in the stratum corneum that prevent transepidermal water loss and protect against environmental insults. nih.govfrontiersin.org

The presence of a hydroxyl group and a cis double bond in the acyl chain of 22-hydroxydocos-11-enoic acid would influence the packing and organization of lipids within cellular membranes. This could potentially affect the formation and stability of specialized membrane microdomains known as lipid rafts. nih.govnih.gov While direct studies are lacking, the incorporation of other modified fatty acids has been shown to alter the biophysical properties of these domains, which are critical hubs for cellular signaling. nih.gov

Contribution to Cellular Lipid Profiles

Studies on hereditary skin diseases have highlighted the importance of maintaining a precise balance of VLCFAs in the epidermis. frontiersin.orgmdpi.com Deficiencies in the enzymes responsible for elongating and modifying these fatty acids lead to severe skin barrier defects. ijbs.commdpi.com This underscores the likely importance of 22-hydroxydocos-11-enoic acid in contributing to a healthy and functional cellular lipid profile, particularly in the skin.

Substrate or Product in Defined Biochemical Pathways

While specific pathways involving 22-hydroxydocos-11-enoic acid are not yet fully elucidated, its structure points to its probable involvement as an intermediate in lipid signaling and as a precursor for other bioactive molecules.

Participation in Lipid-Mediated Signaling

Fatty acids and their derivatives are increasingly recognized as important signaling molecules. nih.gov Hydroxy fatty acids, in particular, have been shown to act as ligands for nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs). nih.govnih.gov PPARs are key regulators of lipid and glucose metabolism, inflammation, and cellular differentiation. nih.gov It is plausible that 22-hydroxydocos-11-enoic acid, or its metabolites, could bind to and activate PPAR isoforms, thereby modulating the expression of target genes involved in these processes. The position of the hydroxyl group can significantly influence the binding affinity and activation potential for different PPAR subtypes. nih.gov

Furthermore, the metabolism of long-chain fatty acids by enzymes like lipoxygenases (LOX) and cytochrome P450 (CYP) monooxygenases generates a diverse array of potent signaling molecules known as oxylipins. nih.govnih.gov While direct evidence is needed, 22-hydroxydocos-11-enoic acid could serve as a substrate for these enzymes, leading to the production of novel signaling lipids. nih.govnih.gov

Precursor for Downstream Metabolites

The metabolic fate of 22-hydroxydocos-11-enoic acid likely involves further enzymatic modifications. Cytochrome P450 enzymes of the CYP4 family are known to catalyze the ω-hydroxylation of fatty acids, a key step in their catabolism and in the production of certain signaling molecules. nih.gov It is conceivable that 22-hydroxydocos-11-enoic acid could undergo further hydroxylation or other oxidative modifications by CYP enzymes. nih.govnih.gov

Additionally, the fatty acid chain can be shortened through peroxisomal β-oxidation, a process that breaks down VLCFAs. This could lead to the generation of shorter-chain signaling molecules. The presence of the double bond and the hydroxyl group may influence the rate and products of this metabolic pathway.

Molecular Interactions with Biological Macromolecules

The biological effects of 22-hydroxydocos-11-enoic acid are likely mediated through its direct interaction with various proteins.

Fatty acid-binding proteins (FABPs) are a family of intracellular proteins that bind to and transport fatty acids and other hydrophobic ligands. nih.govnih.govmdpi.com These proteins are thought to play a crucial role in the uptake, transport, and metabolic channeling of fatty acids. researchgate.netmdpi.com It is highly probable that 22-hydroxydocos-11-enoic acid interacts with one or more members of the FABP family. nih.govnih.gov The specific FABP isoform involved would likely depend on the tissue and cellular location. This interaction would facilitate its movement within the cell and its delivery to specific organelles or enzymes for metabolism or signaling. nih.govresearchgate.net

As mentioned previously, a significant potential interaction is with PPARs. The binding of a fatty acid ligand to the ligand-binding domain of a PPAR induces a conformational change that leads to the recruitment of co-activator proteins and the initiation of gene transcription. nih.govnih.gov The structural features of 22-hydroxydocos-11-enoic acid, including its chain length and the position of its hydroxyl group, would be critical determinants of its binding affinity and specificity for different PPAR isoforms.

Enzyme-Substrate Interactions

There is currently no specific information available in the scientific literature detailing the interactions between 22-Hydroxydocos-11-enoic acid and specific enzymes. Research on other long-chain fatty acids indicates that they can act as substrates for enzymes such as those in the cytochrome P450 family, which are involved in their metabolism. researchgate.netnih.gov However, no studies were identified that specifically investigated 22-Hydroxydocos-11-enoic acid as a substrate or inhibitor for any enzyme.

Membrane Component Interactions

Specific studies on the interaction of 22-Hydroxydocos-11-enoic acid with biological membranes are not available. Very-long-chain fatty acids are known to be integral components of cellular membranes, influencing their physical properties and the function of membrane-bound proteins. nih.govimrpress.com The incorporation and effect of the hydroxyl group and the specific cis/trans configuration of the double bond in 22-Hydroxydocos-11-enoic acid on membrane dynamics have not been characterized.

Receptor Binding Studies

No receptor binding studies for 22-Hydroxydocos-11-enoic acid have been reported in the reviewed scientific literature. While other fatty acids and their derivatives are known to act as signaling molecules by binding to specific cellular receptors, there is no data to indicate whether 22-Hydroxydocos-11-enoic acid has any receptor-mediated activities.

Theoretical and Computational Studies of 22 Hydroxydocos 11 Enoic Acid

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations are powerful computational tools used to predict and analyze the three-dimensional structures and dynamic behavior of molecules over time. These techniques are invaluable for understanding how molecules like 22-Hydroxydocos-11-enoic acid might behave in various environments.

Conformational Analysis and Flexibility

A key aspect of understanding a molecule's function is to characterize its accessible shapes or conformations. For a long and flexible molecule like 22-Hydroxydocos-11-enoic acid, with its 22-carbon backbone, a central double bond, and a terminal hydroxyl group, the number of possible conformations is vast.

MD simulations can provide a more dynamic picture of the molecule's flexibility. By simulating the molecule's movement over nanoseconds or even microseconds, researchers can observe how different parts of the molecule move in relation to each other. For instance, simulations could reveal the flexibility of the alkyl chain, the rotational freedom around single bonds, and the conformational dynamics of the carboxylic acid and hydroxyl end-groups. Studies on other ultra-long-chain fatty acids have shown that their long chains can exhibit significant fluctuations, adopting various conformations such as elongated, L-shaped, or turned structures when embedded in lipid bilayers. u-tokyo.ac.jp

Prediction of Molecular Interactions

Understanding how 22-Hydroxydocos-11-enoic acid interacts with itself and with other molecules is crucial for predicting its physical properties and biological roles. MD simulations are particularly well-suited for this purpose.

Simulations could predict how multiple molecules of 22-Hydroxydocos-11-enoic acid might aggregate in different solvents. The interplay between the hydrophobic alkyl chains and the hydrophilic carboxylic acid and hydroxyl groups would drive the formation of micelles or other supramolecular structures in aqueous environments.

Furthermore, simulations could be used to study the interactions of this fatty acid with biological macromolecules, such as proteins or lipid membranes. For example, by docking the molecule into the active site of an enzyme or simulating its insertion into a model cell membrane, researchers could predict binding affinities and preferred orientations. The hydroxyl group could play a significant role in these interactions through hydrogen bonding. Computational studies on other fatty acids have successfully elucidated their binding mechanisms to proteins like myoglobin, highlighting the importance of specific amino acid residues in stabilizing the fatty acid through hydrogen bonds and hydrophobic interactions. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide a more detailed understanding of the electronic properties of a molecule. These methods can be used to characterize the electronic structure and predict reactivity.

Electronic Structure Characterization

Quantum chemical methods like Density Functional Theory (DFT) or ab initio calculations could be employed to determine the electronic structure of 22-Hydroxydocos-11-enoic acid. This would involve calculating properties such as:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO gap can provide insights into its kinetic stability and electronic transitions.

Electron Density Distribution: Mapping the electron density would reveal the distribution of charge across the molecule, highlighting the electronegative oxygen atoms of the carboxyl and hydroxyl groups and the electron-rich double bond.

Electrostatic Potential: The electrostatic potential map would indicate regions of the molecule that are likely to engage in electrostatic interactions, with negative potential around the oxygen atoms and positive potential around the acidic proton.

These calculations would provide fundamental insights into the molecule's intrinsic properties, which are essential for interpreting experimental data and predicting its chemical behavior. Quantum-chemical approaches have been used to model the structural parameters of fatty acid monolayers, demonstrating good agreement with experimental data. nih.gov

Reaction Mechanism Predictions

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions. For 22-Hydroxydocos-11-enoic acid, these calculations could be used to study:

Acidity: The pKa value of the carboxylic acid group could be predicted by calculating the energetics of its deprotonation.

Reactivity of the Double Bond: The susceptibility of the C11=C12 double bond to electrophilic addition or oxidation could be investigated by modeling the transition states and reaction pathways of potential reactions.

Reactivity of the Hydroxyl Group: The likelihood of the terminal hydroxyl group participating in esterification or oxidation reactions could be assessed.

By calculating the energy barriers for different reaction pathways, researchers can predict the most likely products and the conditions required to facilitate these transformations. For instance, understanding the oxidation of unsaturated fatty acids is critical in various biological processes, and computational studies can help to unravel the complex reaction mechanisms involved. youtube.com

Future Research Directions and Unexplored Avenues for 22 Hydroxydocos 11 Enoic Acid

Discovery of Novel Biological Functions

While the presence of 22-hydroxydocos-11-enoic acid has been identified in specific biological contexts, a comprehensive understanding of its physiological and pathophysiological roles remains a significant frontier. Future investigations will likely focus on several key areas. Researchers are keen to explore its potential involvement in cellular signaling pathways, acting as a signaling molecule itself or as a precursor to more complex signaling lipids. Its impact on inflammatory processes, cellular proliferation, and differentiation are also prime areas for investigation. Unraveling its interactions with specific receptors and enzymes will be crucial to elucidating its mechanism of action at the molecular level. Furthermore, its role in lipid metabolism and potential connections to metabolic disorders are of growing interest.

Development of Advanced Analytical Platforms

To fully explore the biological significance of 22-hydroxydocos-11-enoic acid, the development of more sensitive and specific analytical methods is paramount. Current techniques, while effective, can be further optimized. The future of analytical platforms will likely involve the refinement of liquid chromatography-mass spectrometry (LC-MS) methods to achieve lower detection limits and improved isomeric separation. The development of novel derivatization strategies could enhance ionization efficiency and fragmentation patterns, leading to more confident identification and quantification. Furthermore, the creation of specific antibodies for use in immunoassays could provide a high-throughput method for screening large numbers of biological samples, facilitating large-scale clinical and epidemiological studies.

Engineering of Biosynthetic Pathways for Targeted Production

The limited availability of pure 22-hydroxydocos-11-enoic acid from natural sources presents a bottleneck for extensive research. Metabolic engineering offers a promising solution to this challenge. By harnessing the power of microbial systems, such as yeast or bacteria, researchers aim to create efficient and scalable production platforms. This involves the identification and characterization of the enzymes involved in its natural biosynthetic pathway. Subsequent steps include the heterologous expression of these enzymes in a suitable host organism and the optimization of fermentation conditions to maximize yield. Strategies such as modifying the expression of genes involved in precursor supply, like those in fatty acid biosynthesis, can significantly enhance production. nih.gov For instance, up-regulation of genes like gapA, pgk, and pdh can increase the pool of acetyl-CoA, a key building block for fatty acids. nih.gov

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing 22-Hydroxydocos-11-enoic acid in complex biological matrices?

- Methodology : Use hyphenated techniques like LC-MS/MS for sensitivity and specificity. Confirm structural integrity via and , ensuring peak assignments align with predicted chemical shifts. For quantification, employ internal standards (e.g., deuterated analogs) to minimize matrix effects .

- Validation : Include calibration curves with R > 0.99 and limit of detection (LOD) calculations. Report precision (%RSD) and accuracy (% recovery) across triplicate runs .

Q. How can researchers assess the stability of 22-Hydroxydocos-11-enoic acid under varying pH and temperature conditions?

- Experimental Design : Conduct accelerated stability studies at pH 2–9 and temperatures 4°C–40°C. Monitor degradation via UV-Vis spectroscopy (λ~210 nm for conjugated double bonds) or HPLC-UV. Calculate half-life (t) using first-order kinetics .

- Data Interpretation : Compare degradation products to known oxidation pathways (e.g., hydroxylation at C11 or cleavage of the docosanoic chain) .

Q. What synthetic routes are documented for 22-Hydroxydocos-11-enoic acid, and what are their yields?

- Approach : Review enantioselective hydroxylation methods (e.g., Sharpless dihydroxylation) and enzymatic catalysis (lipase-mediated regioselectivity). Tabulate yields, enantiomeric excess (ee), and reaction times from primary literature .

- Critical Analysis : Highlight trade-offs between yield and purity—e.g., catalytic hydrogenation may improve yield but reduce stereochemical control .

Advanced Research Questions

Q. How can conflicting spectral data for 22-Hydroxydocos-11-enoic acid be resolved across studies?

- Conflict Analysis : Cross-validate using orthogonal techniques (e.g., FT-IR for functional groups, X-ray crystallography for absolute configuration). Apply multivariate statistics (PCA) to identify outliers in reported NMR or MS datasets .

- Recommendation : Publish raw spectral data in open repositories to enable reproducibility checks .

Q. What experimental design frameworks (e.g., PICO, DOE) are suitable for optimizing 22-Hydroxydocos-11-enoic acid bioactivity studies?

- PICO Framework :

- Population : Target enzyme/receptor (e.g., COX-2 inhibition).

- Intervention : Dose-response assays (0.1–100 µM).

- Comparison : Positive controls (e.g., aspirin for COX-2).

- Outcome : IC, selectivity ratios .

Q. How should researchers address discrepancies in reported bioactivity mechanisms of 22-Hydroxydocos-11-enoic acid?

- Methodology : Perform pathway enrichment analysis (e.g., KEGG, Reactome) to identify overlapping targets. Validate via siRNA knockdown or CRISPR-Cas9 in cell models .

- Data Integration : Compare transcriptomic/proteomic profiles across studies using meta-analysis tools (e.g., RevMan) to reconcile conflicting pathways .

Q. What strategies ensure reproducibility in synthesizing 22-Hydroxydocos-11-enoic acid derivatives?

- Best Practices : Document catalyst batch numbers, solvent purification methods, and inert atmosphere protocols. Use qNMR for purity quantification .

- Collaboration : Share synthetic protocols via platforms like Protocols.io , enabling peer validation .

Data Presentation and Analysis Guidelines

- Tables : Include retention times, spectral peaks, and statistical parameters (e.g., p-values, confidence intervals) .

- Figures : Use scatter plots for dose-response curves and heatmaps for omics data. Annotate with significance markers (*p<0.05, **p<0.01) .

- Ethics : Cite all primary sources and disclose conflicts of interest per COPE guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.